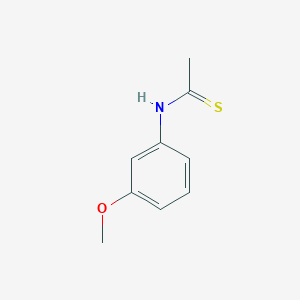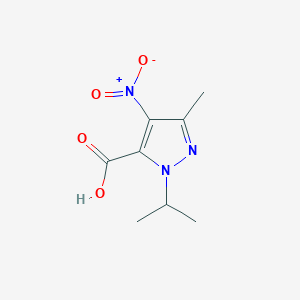
1-Hydroxy-2-iminoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-iminoquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxy, imino, and carbonitrile functional groups within the quinoline framework endows it with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-iminoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent functional group transformations, such as hydroxylation and imination, yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
1-Hydroxy-2-iminoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The imino group can be reduced to an amino group using reducing agents.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 1-Hydroxy-2-aminoquinoline-3-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
1-Hydroxy-2-iminoquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Hydroxy-2-iminoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and nature of functional groups.
Quinoline-3-carbonitriles: These compounds lack the hydroxy and imino groups but have a similar carbonitrile functionality.
Uniqueness
1-Hydroxy-2-iminoquinoline-3-carbonitrile is unique due to the combination of hydroxy, imino, and carbonitrile groups within the quinoline framework. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
16026-91-8 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
1-hydroxy-2-iminoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8-5-7-3-1-2-4-9(7)13(14)10(8)12/h1-5,12,14H |
InChIキー |
GIKHNZCSYPTECA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N)N2O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)


![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)

![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)

![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)
